Methyl 1-(butan-2-yl)-6-chloro-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
METHYL 1-(SEC-BUTYL)-6-CHLORO-7-METHYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-(SEC-BUTYL)-6-CHLORO-7-METHYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be achieved through multiple synthetic routes. One common method involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines . Another approach includes the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives under catalytic conditions in a basic or acidic medium . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as solvent-free microwave irradiation have been explored to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
METHYL 1-(SEC-BUTYL)-6-CHLORO-7-METHYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group with an amine results in the formation of amino derivatives .
Scientific Research Applications
METHYL 1-(SEC-BUTYL)-6-CHLORO-7-METHYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for cAMP-phosphodiesterase, which plays a role in various biochemical pathways . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity, and enhances the biosynthesis of PGI2 .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 4-arylpyrimidines and triazole-pyrimidine hybrids share structural similarities and exhibit comparable biological activities.
Pyridazine and Pyrazine Derivatives: These compounds also contain nitrogen atoms in their ring structures and are used in various pharmacological applications.
Uniqueness
METHYL 1-(SEC-BUTYL)-6-CHLORO-7-METHYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and its bicyclic structure, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C14H16ClN3O3S |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
methyl 1-butan-2-yl-6-chloro-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H16ClN3O3S/c1-5-6(2)18-11-9(12(19)17-14(18)22)8(13(20)21-4)10(15)7(3)16-11/h6H,5H2,1-4H3,(H,17,19,22) |
InChI Key |
QTASNAYYLJNHKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=NC(=C(C(=C2C(=O)NC1=S)C(=O)OC)Cl)C |
Origin of Product |
United States |
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